molecular formula C24H21N3O3S B2765088 N-(2,4-dimethoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide CAS No. 710287-20-0

N-(2,4-dimethoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide

Cat. No.: B2765088
CAS No.: 710287-20-0
M. Wt: 431.51
InChI Key: QIVAODUTWSTXFF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H21N3O3S and its molecular weight is 431.51. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-29-17-12-13-20(21(14-17)30-2)25-22(28)15-31-24-23(16-8-4-3-5-9-16)26-18-10-6-7-11-19(18)27-24/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVAODUTWSTXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a quinoxaline moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The structural characteristics of this compound are essential for understanding its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC19H17N3O3S
Molecular Weight367.4 g/mol
IUPAC Name3-{[2-(3-phenylquinoxalin-2-yl)sulfanyl]acetyl}propanoic acid
InChI KeySXKZZDOIEKKNRZ-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2SCC(=O)NCCC(=O)O

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets. Notably, it has been shown to inhibit human thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. By binding to the allosteric site of TS, the compound disrupts DNA replication and promotes apoptosis in tumor cells .

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines, including melanoma and pancreatic cancer. The compound induces cell death through mechanisms involving both apoptosis and autophagy .

Case Study:
A study evaluating the efficacy of this compound on A375 melanoma cells revealed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against resistant forms of cancer .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Its structural components contribute to its effectiveness against various bacterial strains. Preliminary tests indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Inhibition of Thymidylate Synthase: The compound binds effectively to TS, leading to reduced DNA synthesis in cancer cells .
  • Induction of Apoptosis: Mechanistic studies have shown that treatment with this compound leads to increased markers of apoptosis in treated cells .
  • Antimicrobial Efficacy: Laboratory assays demonstrate significant antibacterial activity against multiple strains, suggesting potential applications in treating infections .

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